molecular formula C7H12O4 B14370914 (4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol CAS No. 89995-22-2

(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol

Cat. No.: B14370914
CAS No.: 89995-22-2
M. Wt: 160.17 g/mol
InChI Key: UBMGXCFGIZVQES-UHFFFAOYSA-N
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Description

(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol is a bicyclic compound with the molecular formula C6H10O3. It is known for its unique structure, which includes a trioxabicyclo[2.2.2]octane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol typically involves the reaction of pentaerythritol with orthoesters under acidic conditions. One common method includes the use of orthoformates or orthoacetates in the presence of an acid catalyst to form the trioxabicyclo[2.2.2]octane ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimization for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols .

Scientific Research Applications

(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol involves its interaction with specific molecular targets. The trioxabicyclo[2.2.2]octane ring system can interact with various enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

  • **1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol
  • 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-ylmethanol
  • 4-Methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-sulfide

Uniqueness

(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol is unique due to its specific trioxabicyclo[2.2.2]octane ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

89995-22-2

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol

InChI

InChI=1S/C7H12O4/c1-6-3-9-7(2-8,10-4-6)11-5-6/h8H,2-5H2,1H3

InChI Key

UBMGXCFGIZVQES-UHFFFAOYSA-N

Canonical SMILES

CC12COC(OC1)(OC2)CO

Origin of Product

United States

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